2,3-Dibenzyltoluene
Description
2,3-Dibenzyltoluene (2,3-DBT) is a positional isomer of dibenzyltoluene (DBT), a liquid organic hydrogen carrier (LOHC) used for hydrogen storage and transport. Commercial DBT mixtures (e.g., Marlotherm SH, Arkema) contain multiple isomers, including 2,3-DBT, synthesized via Friedel–Crafts alkylation of toluene with benzyl chloride . These mixtures are characterized by low melting points (−34–36°C), high boiling points (~390°C), and thermal stability up to 270°C with minimal impurity generation (<0.01%) . As an LOHC, 2,3-DBT can store hydrogen via reversible hydrogenation/dehydrogenation cycles, achieving a theoretical hydrogen capacity of 6.2 wt% (H18-DBT form) .
Structure
3D Structure
Properties
IUPAC Name |
1,2-dibenzyl-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20/c1-17-9-8-14-20(15-18-10-4-2-5-11-18)21(17)16-19-12-6-3-7-13-19/h2-14H,15-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQYSCBUFZOAPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30968361 | |
| Record name | 1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]dibenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30968361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzene, methylbis(phenylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
26898-17-9, 29589-57-9, 53585-53-8, 115643-65-7 | |
| Record name | Dibenzyltoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026898179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Toluene, dibenzyl derivative | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029589579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzylbenzene, ar-methyl derivative | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053585538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dibenzyltoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115643657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, methylbis(phenylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]dibenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30968361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzylbenzene, ar-methyl derivative | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.300 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Toluene, dibenzyl derivative | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.173 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DIBENZYLTOLUENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CIN13K9HZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Scientific Research Applications
Chemical Properties and Structure
2,3-Dibenzyltoluene, also known as Marlotherm S, has the molecular formula and is characterized by two benzyl groups attached to a toluene backbone. This substitution pattern influences its chemical reactivity and physical properties, particularly in hydrogenation processes.
Hydrogen Storage
DBT is being investigated as a liquid organic hydrogen carrier (LOHC). It can absorb and release hydrogen efficiently through catalytic processes.
- Case Study : Research demonstrated that DBT can effectively store hydrogen when used with specific catalysts such as platinum on alumina (5% Pt/Al2O3), achieving up to 90.2% of stored hydrogen in just 7 hours .
Catalytic Reactions
DBT serves as a model compound for studying hydrogenation and dehydrogenation reactions. Its unique structure allows researchers to investigate the kinetics and mechanisms of these processes.
- Case Study : A study highlighted the structure sensitivity of dehydrogenation reactions involving DBT over platinum catalysts, suggesting that optimal nanoparticle sizes can maximize reaction efficiency .
Heat Transfer Fluids
Due to its thermal stability and low toxicity, DBT is widely used as a heat transfer fluid in various industrial applications.
- Data Table: Properties of this compound as a Heat Transfer Fluid
| Property | Value |
|---|---|
| Boiling Point | 240 °C |
| Density | 1.1 g/cm³ |
| Thermal Conductivity | 0.15 W/m·K |
| Viscosity | 10 cP at 25 °C |
Research into the biological activity of DBT indicates that it interacts with cellular processes, potentially influencing cell signaling pathways and gene expression.
- Mechanisms of Action : DBT facilitates the transfer of hydrogen atoms in biochemical reactions, which may impact energy metabolism within cells .
Environmental Impact and Safety
While DBT is considered to have low acute toxicity, it poses environmental risks if not handled properly. Its potential for bioaccumulation necessitates careful management in industrial settings.
Comparison with Similar Compounds
Comparison with Other DBT Isomers
2,3-DBT differs structurally and functionally from other DBT isomers (e.g., 2,4-DBT, 3,4-DBT). Key distinctions include:
Functional Implications :
- Hydrogenation Reactivity : Isomer configuration influences catalytic activity. For example, 3,4-DBT exhibits distinct hydrogenation pathways due to steric effects .
- Thermal Stability: All DBT isomers share high thermal stability, but minor differences in decomposition profiles exist due to varying molecular geometries .
Comparison with Other LOHCs
Toluene/Methylcyclohexane (MCH)
Advantages of 2,3-DBT :
- Operates below boiling point, avoiding vaporization issues during dehydrogenation .
- Non-flammable and less toxic compared to toluene .
Disadvantages :
N-Alkylcarbazoles (e.g., N-Propylcarbazole)
Key Insight : Carbazoles require eutectic mixtures to reduce melting points, whereas DBT isomers are naturally low-melting .
Indole Derivatives (e.g., 2,3-Dimethylindole)
| Property | 2,3-DBT | 2,3-Dimethylindole |
|---|---|---|
| Hydrogen Capacity | 6.2 wt% | 4.9 wt% |
| Dehydrogenation Kinetics | Moderate | Fast (1st-order kinetics) |
| Thermal Stability | >270°C | Stable at 190°C |
Trade-offs : Indole derivatives exhibit faster dehydrogenation but lower hydrogen capacity and higher melting points .
Catalytic Performance
2,3-DBT hydrogenation is efficiently catalyzed by noble metals (Pd, Pt) and Mg-based hydrides, achieving >95% conversion under optimized conditions . In contrast, toluene dehydrogenation requires higher temperatures and suffers from side reactions (e.g., disproportionation) .
Q & A
Basic: How can isomers of dibenzyltoluene be identified and quantified in commercial mixtures?
Commercial DBT formulations (e.g., Marlotherm SH®) contain structural isomers (2,4-, 2,5-, 3,4-, and 3,5-DBT) and (benzyl)benzyltoluene derivatives. To resolve these, fast GC-FID (5-min runtime) combined with high-resolution mass spectrometry (HRMS) is recommended. HRMS fragmentation patterns distinguish isomers by unique mass-to-charge ratios, while GC-FID quantifies relative abundances. Calibration with synthesized isomer standards is critical for accuracy .
Basic: What analytical methods are suitable for monitoring hydrogenation/dehydrogenation progress in DBT systems?
- Hydrogenation : Use 1H NMR to track proton environments, particularly the disappearance of aromatic protons (δ 6.5–7.5 ppm) and emergence of aliphatic signals (δ 1.0–2.5 ppm) in perhydro-DBT (H18-DBT).
- Dehydrogenation : GC-FID quantifies residual H18-DBT and released H2.
- Kinetics : In situ gas-volumetric methods or pressure decay analysis paired with Arrhenius modeling (e.g., activation energy ~65 kJ/mol for dehydrogenation over Pt/Al2O3) are standard .
Intermediate: How do isomer distributions in DBT affect hydrogenation kinetics and storage capacity?
Isomer-specific steric and electronic effects influence reactivity. For example, 3,4-DBT hydrogenates faster than 2,4-DBT due to reduced steric hindrance at the meta-substituted benzyl group. However, the total hydrogen capacity (6.2 wt%) remains consistent across isomers. Researchers must report isomer profiles to ensure reproducibility, as commercial mixtures vary widely .
Intermediate: What are the key challenges in achieving high-purity H2 release from DBT systems for fuel cell applications?
DBT evaporation during dehydrogenation contaminates H2 streams with ~100–500 ppm organic residues, exceeding PEM fuel cell tolerance limits (ISO 14687: ≤2 ppm). Solutions include:
- Adsorption beds (e.g., activated carbon or zeolites) post-dehydrogenation.
- Membrane separation (e.g., Pd-based membranes) for H2 purification.
- Cryogenic phase separation to condense DBT vapors .
Advanced: How can catalyst design optimize DBT dehydrogenation efficiency and stability?
- Support Modifications : Plasma-treated Al2O3 enhances Pt dispersion and reduces coking.
- Bimetallic Catalysts : Pt-Ru alloys improve dehydrogenation rates by lowering activation energy.
- Deactivation Mitigation : Sulfur poisoning and carbon deposition can be reduced via pre-treatment with H2O2 or periodic oxidative regeneration .
Advanced: What experimental approaches resolve contradictions in reported hydrogenation equilibrium data for DBT?
Discrepancies arise from incomplete isomer characterization or non-standardized pressure/temperature conditions. To reconcile
- Use 13C NMR to confirm hydrogenation completeness (no residual sp2 carbons).
- Standardize equilibrium measurements at 175–200°C and 30–50 bar H2 .
- Validate with thermogravimetric analysis (TGA) to ensure no side reactions (e.g., oligomerization) .
Advanced: How do integrated LOHC-SOFC systems leverage DBT’s thermal stability for energy storage?
DBT’s high thermal stability (>300°C) enables waste heat recovery from SOFCs (operating at 700–800°C) to drive endothermic dehydrogenation. Process integration reduces external energy demand by 20–30%. Key parameters include:
- Heat exchanger design (e.g., shell-and-tube for minimal pressure drop).
- Exergy analysis to optimize heat transfer between SOFC exhaust and LOHC reactors .
Advanced: What computational models predict DBT hydrogenation/dehydrogenation behavior at scale?
CFD-DEM coupled models simulate reactor hydrodynamics and reaction kinetics. Inputs include:
- Arrhenius parameters (e.g., pre-exponential factor = 1.2×10^7 s⁻¹ for dehydrogenation).
- Mass transfer coefficients derived from Sherwood correlations.
- Thermophysical data (e.g., H18-DBT viscosity = 12.5 cP at 150°C) .
Methodological: How should researchers address batch-to-batch variability in commercial DBT for reproducible studies?
- Pre-screening : Use GC-MS to quantify isomer ratios and impurities (e.g., residual toluene).
- Purification : Distillation under vacuum (<1 mbar, 200°C) removes low-boiling contaminants.
- Documentation : Report supplier, batch number, and analytical certificates .
Methodological: What safety protocols are critical for handling DBT in hydrogenation experiments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
